molecular formula C15H23N3OS B1405594 N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea CAS No. 1427460-42-1

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea

Cat. No.: B1405594
CAS No.: 1427460-42-1
M. Wt: 293.4 g/mol
InChI Key: IPNXUVDSNWJIOT-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a synthetic thiourea derivative of significant interest in research chemistry and drug discovery. Its molecular structure incorporates multiple potential donor atoms (S, O, N), making it a versatile ligand for constructing coordination complexes with various transition metal ions . These complexes are valuable for exploring novel materials with potential catalytic or sensing properties . Furthermore, the compound belongs to a class of molecules known for a broad spectrum of biological activities. While the specific properties of this compound require further investigation, related acylthiourea derivatives have demonstrated notable antibacterial, antifungal, and antiviral activities in research settings . The morpholine and diethylamine substituents within its structure are common pharmacophores that can influence its physicochemical properties and interaction with biological targets . Researchers can utilize this compound as a key precursor in heterocyclization reactions to synthesize more complex nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,1-diethyl-3-(4-morpholin-4-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-3-17(4-2)15(20)16-13-5-7-14(8-6-13)18-9-11-19-12-10-18/h5-8H,3-4,9-12H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNXUVDSNWJIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222413
Record name Thiourea, N,N-diethyl-N′-[4-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-42-1
Record name Thiourea, N,N-diethyl-N′-[4-(4-morpholinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N,N-diethyl-N′-[4-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea typically involves the reaction of N,N-diethylthiourea with 4-(chloromethyl)morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Halogenated derivatives of the phenyl group

Scientific Research Applications

N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-(4-morpholin-4-ylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Crystallography

Thiourea derivatives differ significantly in crystallographic behavior based on substituents:

  • N,N-Diethyl-N'-(4-fluorobenzoyl)thiourea crystallizes in the monoclinic system, forming dimers via N–H···S and C–H···O hydrogen bonds .
  • Bis(N,N-di-n-propyl-N'-(4-fluorobenzoyl)thioureato)nickel(II) adopts a triclinic system, with nickel in a square-planar geometry .
  • N,N-Diethyl-N'-(thiophene-2-carbonyl)thiourea demonstrates antifungal activity, suggesting that electron-rich aromatic groups enhance bioactivity .
  • Bis(N,N-diethyl-N'-ferrocenoylthioureato)nickel(II) incorporates a ferrocene group, enabling redox-active metal coordination .

Catalytic and Coordination Properties

  • Sulfonaryl thiourea 10 showed 28% catalytic conversion in NMR-monitored reactions, comparable to reference compound 11 (27%) .
  • N,N-Diethyl-N'-ferrocenoylthiourea forms bidentate Ni(II) complexes, highlighting the role of bulky substituents in stabilizing metal coordination .
  • Asymmetric ligands like N,N-methylethyl-N'-benzoylthiourea produce conformational isomers in Pd(II)/Pt(II) complexes, affecting photoisomerism .

The morpholinophenyl group’s nitrogen could act as an additional coordination site, though its steric bulk may limit complex stability compared to smaller substituents.

Physicochemical Properties

Compound Molecular Weight (g/mol) Crystal System Solubility
N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea ~309.4 (estimated) Not reported Likely polar solvents
N-(4-Hydroxyphenyl)thiourea 168.21 Not reported Water-soluble
N,N-Diethyl-N'-(4-fluorobenzoyl)thiourea 296.34 Monoclinic Organic solvents

The target compound’s higher molecular weight and morpholine group may reduce volatility compared to simpler derivatives like N-(p-tolyl)thiourea (166.24 g/mol) .

Biological Activity

N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea is a thiourea derivative that has garnered attention in recent years due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound can be synthesized through a reaction involving diethylamine and 4-morpholinophenyl isothiocyanate. The compound's structure features a thiourea moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines, demonstrating promising results:

  • Cell Lines Tested : The compound was tested on human solid tumor cells including SK-MEL, SK-OV-3, BT-549, and KB.
  • Cytotoxicity : While most derivatives showed low cytotoxicity at concentrations up to 25 µg/mL, some derivatives exhibited IC50 values ranging from 11.0 to 25.0 µg/mL against specific cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

Thiourea derivatives have also shown efficacy against microbial pathogens. In particular:

  • Inhibition of Fungal Growth : Studies have indicated that certain thiourea derivatives can inhibit the growth of fungi such as Phomopsis obscurans and P. viticola. For instance, compounds with similar structures have demonstrated up to 100% growth inhibition at concentrations of 30 μM .

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea compounds has been explored in various studies:

  • Mechanism of Action : Some derivatives were found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, with certain compounds showing stronger efficacy than traditional anti-inflammatory drugs like dexamethasone .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and related thiourea derivatives:

Activity Type IC50/Effectiveness Remarks
Anticancer11.0 - 25.0 µg/mLEffective against multiple cancer cell lines
Antifungal100% inhibition at 30 µMEffective against P. obscurans and P. viticola
Anti-inflammatoryStronger than dexamethasoneSignificant inhibition of IL-6 and TNF-α

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related thiourea derivative had an IC50 value of approximately 7 µM against breast cancer cells (MCF-7), indicating a strong potential for development into therapeutic agents targeting cancer .
  • Microbial Inhibition : Another study highlighted the effectiveness of thiourea derivatives in inhibiting fungal pathogens, suggesting that structural modifications could enhance their antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-Diethyl-N'-(4-morpholin-4-ylphenyl)thiourea, and how can purity be optimized?

  • Methodology : This compound is typically synthesized via nucleophilic addition of an aromatic amine to an isothiocyanate derivative. For example:

React 4-(morpholin-4-yl)aniline with diethylcarbamoyl chloride in the presence of a thiophosgene equivalent.

Purify via column chromatography using ethyl acetate/hexane (3:7) to isolate the thiourea product .

  • Purity Optimization : Use recrystallization in ethanol or methanol to remove unreacted amines. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?

  • Key Methods :

  • NMR : ¹H NMR (DMSO-d₆) identifies NH protons (δ 9.8–10.2 ppm) and morpholine ring protons (δ 3.6–3.8 ppm). ¹³C NMR confirms thiourea carbonyl (C=S, δ ~180 ppm) .
  • FT-IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How is preliminary biological activity screened for this compound?

  • Protocol :

Conduct cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM.

Evaluate antimicrobial activity via broth microdilution (MIC values) against S. aureus and E. coli .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound?

  • Challenges : Low yields (e.g., 30–40%) due to steric hindrance from the morpholine and diethyl groups.
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Employ Schlenk techniques to exclude moisture, preventing hydrolysis of intermediates .
  • Optimize solvent polarity (e.g., DMF vs. THF) to enhance intermediate stability .

Q. What contradictions exist in reported biological activities of structurally similar thioureas, and how can they be resolved?

  • Case Study : Some thioureas show potent antifungal activity (e.g., dodecane derivatives ), while others, like N,N-diethylthiourea, exhibit antibacterial but not antifungal effects .
  • Resolution Strategies :

  • Perform comparative SAR studies to identify substituents (e.g., morpholine vs. trifluoromethyl) influencing target specificity.
  • Use molecular docking to predict binding affinities for fungal vs. bacterial enzymes (e.g., CYP51 vs. DNA gyrase) .

Q. How does the morpholine moiety influence the compound’s pharmacokinetic properties?

  • Experimental Design :

  • Lipophilicity : Measure logP values (shake-flask method) to assess membrane permeability. Morpholine increases hydrophilicity, potentially reducing CNS penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The morpholine ring may resist oxidative metabolism compared to phenyl groups .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate interactions with tyrosine kinases or apoptosis pathways using CRISPR-Cas9 gene editing in cell models .
  • Formulation Development : Explore nano-encapsulation to enhance bioavailability, leveraging the compound’s moderate logP (~2.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.